molecular formula C28H37N3O3S2 B11060716 methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B11060716
M. Wt: 527.7 g/mol
InChI Key: DRUGVBYYQNRBFG-PMACEKPBSA-N
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Description

Methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound with a unique structure It features a combination of a methanopyrido[1,2-a][1,5]diazocin ring system and a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves multiple steps. The key steps include the formation of the methanopyrido[1,2-a][1,5]diazocin ring system and the decahydrocyclododeca[b]thiophene ring system, followed by their coupling through a carbonothioyl linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced analogs with different functional groups.

Scientific Research Applications

Methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can be compared with similar compounds such as:

    This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.

    Other methanopyrido[1,2-a][1,5]diazocin derivatives: These compounds share the methanopyrido[1,2-a][1,5]diazocin ring system but may have different substituents or additional ring systems.

    Other decahydrocyclododeca[b]thiophene derivatives: These compounds share the decahydrocyclododeca[b]thiophene ring system but may have different substituents or additional ring systems.

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C28H37N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

methyl 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H37N3O3S2/c1-34-27(33)25-21-11-8-6-4-2-3-5-7-9-13-23(21)36-26(25)29-28(35)30-16-19-15-20(18-30)22-12-10-14-24(32)31(22)17-19/h10,12,14,19-20H,2-9,11,13,15-18H2,1H3,(H,29,35)/t19-,20-/m0/s1

InChI Key

DRUGVBYYQNRBFG-PMACEKPBSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=S)N3C[C@@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=S)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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